molecular formula C7H7IN2O2 B13451716 2-Hydroxy-4-iodobenzohydrazide CAS No. 89011-14-3

2-Hydroxy-4-iodobenzohydrazide

Cat. No.: B13451716
CAS No.: 89011-14-3
M. Wt: 278.05 g/mol
InChI Key: KEOTYWZFNXXLCX-UHFFFAOYSA-N
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Description

2-Hydroxy-4-iodobenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the hydrazide family, which is characterized by the presence of a hydrazide functional group (-CONHNH2). The iodine atom in its structure contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-iodobenzohydrazide typically involves the reaction of 2-hydroxy-4-iodobenzoic acid with hydrazine hydrate. The process can be summarized as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-iodobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-4-iodobenzohydrazide has been explored for its potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-iodobenzohydrazide involves its interaction with biological targets, leading to antimicrobial and anticancer effects. The compound’s hydrazide group can form covalent bonds with nucleophilic sites in proteins and enzymes, disrupting their function. Additionally, the iodine atom may enhance the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-4-iodobenzohydrazide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for developing new antimicrobial and anticancer agents .

Properties

CAS No.

89011-14-3

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

2-hydroxy-4-iodobenzohydrazide

InChI

InChI=1S/C7H7IN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12)

InChI Key

KEOTYWZFNXXLCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)O)C(=O)NN

Origin of Product

United States

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